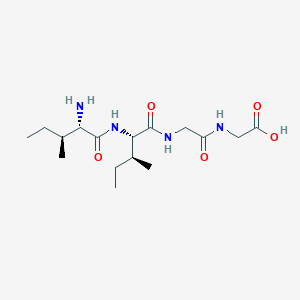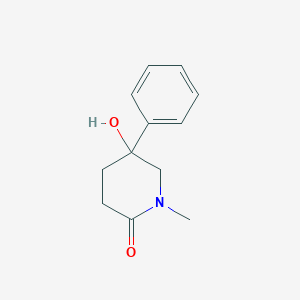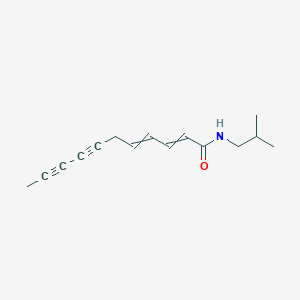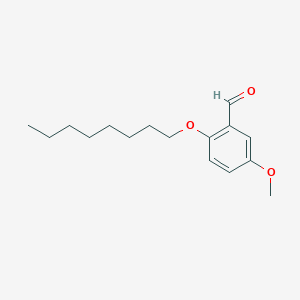![molecular formula C17H15NO3S2 B14248854 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is a complex organic compound characterized by the presence of thiophene rings, a nitrophenol group, and a bis-methylthiophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene with formaldehyde to form bis(5-methylthiophen-2-yl)methane. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-aminophenol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenol group may participate in redox reactions, while the thiophene rings can engage in π-π interactions with biological molecules. These interactions could potentially modulate enzyme activities or disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(5-methylthiophen-2-yl)methyl]-5-methylthiophene
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,4-(Cyclopentadiene-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitrophenol and bis-methylthiophenylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C17H15NO3S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3 |
InChI Key |
JIUZYBHAEDZYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)

![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


